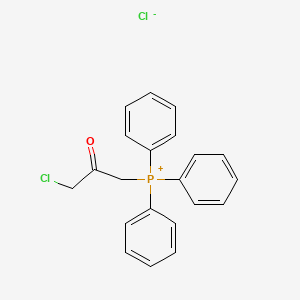

3-Chloro-2-oxopropyl triphenylphosphonium chloride

Overview

Description

3-Chloro-2-oxopropyl triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C21H19Cl2OP. It is a white to off-white crystalline powder that is used in various chemical reactions and research applications. This compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

3-Chloro-2-oxopropyl triphenylphosphonium chloride can be synthesized through several methods. One common synthetic route involves the reaction of (E)-1,4-dichlorobut-3-en-2-one with triphenylphosphine. The reaction typically occurs under mild conditions and yields the desired product with high purity . Industrial production methods may vary, but they generally follow similar principles, ensuring the compound is produced efficiently and cost-effectively.

Chemical Reactions Analysis

3-Chloro-2-oxopropyl triphenylphosphonium chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Addition Reactions: The compound can also participate in addition reactions, particularly with compounds containing multiple bonds.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Chloro-2-oxopropyl triphenylphosphonium chloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-oxopropyl triphenylphosphonium chloride involves its reactivity with nucleophiles and electrophiles. The compound can form stable intermediates that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

3-Chloro-2-oxopropyl triphenylphosphonium chloride can be compared with other similar compounds, such as:

Triphenylphosphine: A common reagent in organic synthesis, used to form carbon-phosphorus bonds.

Triphenylphosphonium chloride: Another organophosphorus compound with similar reactivity and applications.

Chloroacetyl chloride: A related compound used in the synthesis of various organic molecules.

The uniqueness of this compound lies in its specific reactivity and versatility in different chemical reactions, making it a valuable reagent in both research and industrial applications.

Biological Activity

3-Chloro-2-oxopropyl triphenylphosphonium chloride (CAS No. 78114-46-2) is a phosphonium salt that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a triphenylphosphonium moiety that can influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and mitochondrial functions. The triphenylphosphonium group allows for selective accumulation in mitochondria due to the negative membrane potential, which can lead to:

- Inhibition of Mitochondrial Respiration : The compound may disrupt ATP production by inhibiting key components of the electron transport chain.

- Induction of Apoptosis : By affecting mitochondrial integrity, it can trigger apoptotic pathways in cancer cells .

- Reactive Oxygen Species (ROS) Generation : It may lead to increased ROS levels, contributing to oxidative stress and cell death .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in human cancer cells, including breast and prostate cancer lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (breast) | 5.0 | Induction of apoptosis through mitochondrial dysfunction |

| DU-145 (prostate) | 4.5 | Increased ROS generation leading to cell death |

| H292 (lung) | 6.0 | Disruption of mitochondrial function |

Neuroprotective Effects

In addition to its anticancer properties, studies have suggested potential neuroprotective effects of this compound. It has been observed to mitigate neuronal cell death in models of neurodegenerative diseases by reducing oxidative stress .

Case Studies

- Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.

- Neuroprotection in Ischemia : A model of ischemic injury demonstrated that pre-treatment with this compound reduced neuronal loss and improved functional recovery, suggesting its potential as a therapeutic agent for stroke .

Safety and Toxicity

While the compound exhibits promising biological activity, safety assessments indicate potential skin and eye irritation upon contact . Thus, handling precautions are necessary when conducting experiments or developing formulations involving this compound.

Properties

IUPAC Name |

(3-chloro-2-oxopropyl)-triphenylphosphanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClOP.ClH/c22-16-18(23)17-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-15H,16-17H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQOHQLJKMAQPH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13605-65-7 | |

| Record name | 3-Chloro-2-oxopropyl triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.